![molecular formula C10H17Cl2N3OS B2957000 N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride CAS No. 1955494-73-1](/img/structure/B2957000.png)
N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride
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Overview
Description
N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole ring is a versatile moiety that can be further functionalized to create a variety of derivatives with different chemical properties.
Biology: N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: This compound has been investigated for its medicinal properties, including its potential as an antimicrobial, anti-inflammatory, and antitumor agent. Its derivatives are being explored for their therapeutic effects in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable intermediate in the synthesis of a wide range of compounds.
Mechanism of Action
The mechanism by which N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride exerts its effects involves its interaction with specific molecular targets. The thiazole ring plays a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Thiazole derivatives: Other thiazole derivatives, such as thiazolidinediones and thiazolylbenzamides, share structural similarities with N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidinyl derivatives, are structurally related.
Uniqueness: this compound stands out due to its specific combination of the thiazole and pyrrolidine rings, which imparts unique chemical and biological properties
Biological Activity
N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride (CAS: 1955494-73-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H16ClN3OS
- Molar Mass : 261.77 g/mol
- CAS Number : 1955494-73-1
Pharmacological Effects
Research indicates that compounds containing thiazole rings often exhibit significant pharmacological properties, including:
- Anticonvulsant Activity : Thiazole derivatives have been reported to display anticonvulsant properties. For instance, studies show that certain thiazole-integrated compounds demonstrate protective effects in seizure models, suggesting a potential application for epilepsy treatment .
- Anticancer Activity : Thiazole-containing compounds have been investigated for their anticancer properties. The structural features of these compounds may enhance their interaction with cancer cell lines, leading to apoptosis and reduced cell proliferation .
Case Studies and Research Findings
- Anticonvulsant Studies : A study demonstrated that thiazole derivatives exhibited significant anticonvulsant effects in animal models. The structure–activity relationship (SAR) analysis revealed that modifications on the thiazole ring could enhance efficacy against seizures .
- Anticancer Research : In vitro studies have shown that certain thiazole-based compounds possess cytotoxic effects against various cancer cell lines. For example, a compound similar in structure to this compound exhibited IC50 values lower than conventional chemotherapeutics like doxorubicin .
- Inhibitory Activity on Sphingomyelinase : A related study highlighted the development of inhibitors targeting neutral sphingomyelinase 2 (nSMase2), a key enzyme involved in sphingolipid metabolism. Compounds with similar structural motifs demonstrated significant inhibition of nSMase2 activity, which is crucial for neurodegenerative disease therapies .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.2ClH/c1-7-5-15-9(12-7)10(13-8(2)14)3-4-11-6-10;;/h5,11H,3-4,6H2,1-2H3,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJZXRKYCFQCNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCNC2)NC(=O)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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